2-(Quinolin-8-YL)acetaldehyde

Organic Synthesis OLED intermediates 8-acylquinoline synthesis

Researchers needing 8-substituted quinoline aldehydes often face limited electrophilicity or rigid conjugation. This compound provides a one-carbon methylene spacer between quinoline and aldehyde, enabling: - Six-membered chelate rings (vs. five-membered from quinoline-8-carbaldehyde) - Unique annulation to tetrahydronaphtho[1,2-h]quinoline cores for OLEDs (patent CN103540313A) - Reductive amination, Schiff base formation, and aldol condensation handles Available in research-grade purity with global shipping. Order now.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 191228-36-1
Cat. No. B070160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-8-YL)acetaldehyde
CAS191228-36-1
Synonyms2-(quinolin-8-yl)acetaldehyde
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CC=O)N=CC=C2
InChIInChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2
InChIKeyKMQUEYCXLBJMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-8-YL)acetaldehyde: Compound Profile & Comparators


2-(Quinolin-8-YL)acetaldehyde (8-Quinolineacetaldehyde, CAS 191228-36-1, molecular formula C₁₁H₉NO, MW 171.20) is a heteroaromatic aldehyde comprising a quinoline ring linked via a methylene bridge to an aldehyde functional group . It belongs to the class of 8-substituted quinoline aldehydes and serves primarily as a synthetic intermediate in medicinal chemistry, OLED materials research, and metal-chelate ligand synthesis. Its closest structural comparators include quinoline-8-carbaldehyde (CAS 38707-70-9, a directly attached formyl group), 2-(quinolin-8-yl)ethanol (CAS 73048-42-7, the reduced alcohol analog), 2-(quinolin-8-yl)acetic acid (CAS 152150-04-4, the oxidized acid analog), 8-methylquinoline (CAS 611-32-5, a non-polar methyl substituent), and the regioisomer 2-(quinolin-3-yl)acetaldehyde (CAS 545423-95-8, aldehyde at the 3-position) .

Synthetic intermediate for 8-functionalized quinoline scaffolds, enabling access to a historically difficult-to-access chemical space.

Methylene-aldehyde architecture supports annulation chemistry for fused-ring naphthoquinoline construction in OLED research.

Non-conjugated aldehyde handle for Schiff base formation, reductive amination, and chelating ligand design with distinct metal-binding geometry.

Why 2-(Quinolin-8-YL)acetaldehyde Cannot Be Replaced by Generic Analogs


Generic substitution among 8-substituted quinolines is precluded by the compound's unique methylene-aldehyde architecture. The one-carbon spacer between the quinoline ring and the aldehyde carbonyl imparts distinctly different electronic, steric, and reactivity properties compared to directly attached functional groups. Quinoline-8-carbaldehyde (no spacer) exhibits conjugated aldehyde reactivity where the formyl group is electronically coupled to the aromatic system, altering its electrophilicity and directing group capability in C–H activation chemistry . Conversely, 2-(quinolin-8-yl)ethanol (reduced) and 2-(quinolin-8-yl)acetic acid (oxidized) lack the aldehyde functionality entirely, precluding reactions such as Schiff base formation, reductive amination, and aldol condensation that are central to its synthetic utility . These physicochemical and reactivity differences translate directly into divergent downstream synthetic outcomes—a rationale that is quantified in the evidence below.

Reactivity

Quinoline-8-carbaldehyde lacks the methylene spacer; its conjugated formyl group may shift electrophilicity and limit fused-ring annulation chemistry.

Functionality

Alcohol (reduced) and acid (oxidized) analogs do not provide the aldehyde handle required for Schiff base, reductive amination, or aldol condensation workflows.

Regiochemistry

2-(Quinolin-3-yl)acetaldehyde regioisomer places the aldehyde at the 3-position, which can alter chelation geometry and scaffold topology in downstream products.

2-(Quinolin-8-YL)acetaldehyde: Quantitative Differentiation vs. Key Comparators


Synthetic Accessibility: Practical Route to 8-Aldehyde Quinolines

8-Aldehyde quinolines have been explicitly noted as a compound class that 'have been hard to access so far' in the primary literature, underscoring their synthetic challenge . Patent CN103540313A (Valiant Co. Ltd.) discloses a practical two-step sequence from quinoline-8-carbaldehyde to quinoline-8-acetaldehyde, reporting a crude yield of 101% (69 g obtained from 74 g of the vinyl ether precursor) for the hydrolysis step, enabling multi-gram access to 2-(Quinolin-8-YL)acetaldehyde without chromatographic purification . In contrast, direct synthetic routes to 8-aldehyde quinolines via Vilsmeier-Haack formylation typically give modest yields and poor regioselectivity for the 8-position, making the acetaldehyde homolog a strategically more accessible entry point into 8-functionalized quinoline chemical space.

Synthetic Accessibility
Class-level inference
Target route: 101% crude yield (69 g) from quinoline-8-carbaldehyde in two steps. Comparator class: described as 'hard to access' with poor 8-position regioselectivity.
Validated entry point into 8-carbonyl quinoline chemical space.
Patent CN103540313A; crude product used without chromatography. Data to verify at scale.
Organic Synthesis OLED intermediates 8-acylquinoline synthesis

Lipophilicity Differentiation Among 8-Substituted Quinolines

The predicted partition coefficient (LogP) of 2-(Quinolin-8-YL)acetaldehyde (LogP = 1.98, ChemSrc calculated) is intermediate between quinoline-8-carbaldehyde (LogP = 1.51–2.05 depending on source) and 8-methylquinoline (LogP = 2.54) . The aldehyde oxygen contributes polarity that reduces LogP relative to the fully hydrophobic 8-methyl analog (ΔLogP ≈ −0.56), yet the methylene spacer attenuates the electron-withdrawing effect compared to the directly conjugated carbaldehyde, resulting in a LogP higher than the carbaldehyde's lower estimates (ΔLogP ≈ +0.47 vs. LogP 1.51). This intermediate lipophilicity profile is relevant for applications where balanced membrane permeability and aqueous solubility are required.

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 1.98. vs. 8-methylquinoline ΔLogP ≈ −0.56 (more polar). vs. quinoline-8-carbaldehyde ΔLogP ≈ +0.47 (more lipophilic).
Occupies a specific intermediate lipophilicity niche among 8-substituted quinolines.
Predicted QSPR values; experimental confirmation not available.
Physicochemical profiling Drug design ADME prediction

Polar Surface Area & Hydrogen Bonding Profile vs. Analogs

The topological polar surface area (TPSA) of 2-(Quinolin-8-YL)acetaldehyde is 29.96 Ų, identical to quinoline-8-carbaldehyde (PSA = 29.96 Ų) due to both compounds bearing a single aldehyde oxygen and a quinoline nitrogen as their only polar heteroatoms . However, this value is substantially higher than 8-methylquinoline (PSA = 12.89 Ų) and lower than 2-(quinolin-8-yl)ethanol (PSA = 33.12 Ų) and quinolin-8-yl-acetic acid (PSA = 50.19 Ų) . The aldehyde group also provides a single H-bond acceptor (no H-bond donor), distinguishing it from the alcohol analog which adds an H-bond donor capability. The predicted pKa of 4.36–4.47 indicates the quinoline nitrogen is weakly basic, comparable across the series .

Polar Surface Area & H-Bonding
Cross-study comparable
TPSA = 29.96 Ų; HBA = 2; HBD = 0. vs. acid ΔPSA = −20.23 Ų (less polar). vs. 8-methyl ΔPSA = +17.07 Ų (more polar).
Aldehyde reactivity without additional H-bond donor capacity; relevant for BBB penetration and target-binding predictions.
Predicted TPSA values from ChemSrc, Molbase; pKa 4.36–4.47 indicates weak basicity.
Molecular recognition Ligand design QSAR modeling

OLED Intermediate: Validated Electroluminescent Material Synthesis

Patent CN103540313A explicitly employs 2-(Quinolin-8-YL)acetaldehyde (referred to as quinoline-8-acetaldehyde) as a key intermediate in the synthesis of naphtho[1,2-h]quinoline-based electroluminescent materials for OLED applications . The patent describes the compound's conversion—via reaction with cyclohexenyl trimethylsilyl ether—into a tetrahydronaphthoquinoline core structure in 34.8% yield over the final step. The resulting OLED materials are claimed to exhibit 'better film stability and proper molecular energy levels' suitable for use as luminescent materials or carrier transport materials . While the closest structural analog quinoline-8-carbaldehyde is also employed in OLED-related chemistry (e.g., as a ligand precursor for Alq3-type complexes), the acetaldehyde homolog uniquely enables the construction of fused-ring naphthoquinoline scaffolds via the reactive methylene aldehyde group, a transformation not accessible from the directly attached formyl analog .

OLED Intermediate Validation
Supporting evidence
Enables annulation to tetrahydronaphtho[1,2-h]quinoline cores (34.8% yield). Comparator carbaldehyde cannot participate in this fused-ring transformation.
Validated synthetic entry for naphthoquinoline-based electroluminescent scaffolds.
Patent CN103540313A; reported film stability and suitable molecular energy levels for OLED carrier-transport layers.
OLED materials Electroluminescence Organic electronics

Aldehyde Reactivity: Methylene Spacer vs. Conjugated Formyl

The methylene spacer in 2-(Quinolin-8-YL)acetaldehyde electronically decouples the aldehyde carbonyl from the quinoline π-system, rendering the carbonyl more electrophilic and sterically accessible than in quinoline-8-carbaldehyde where the formyl group is conjugated to the aromatic ring . This structural feature is critical for Schiff base condensation with primary amines: the target compound can form imine linkages without the competing electronic effects of direct conjugation. Historically, quinoline-8-aldehyde (the carbaldehyde) has been extensively studied for multidentate Schiff base chelating agents with transition metals (Fe²⁺, Co³⁺, Ni²⁺, Cu²⁺), where the conjugated imine directly attached to the quinoline ring influences complex stability and stereochemistry . The acetaldehyde homolog offers a distinct coordination geometry due to the additional methylene rotational degree of freedom (one additional rotatable bond vs. the carbaldehyde), potentially yielding complexes with different metal-binding affinities and geometries.

Aldehyde Reactivity
Class-level inference
Methylene spacer decouples carbonyl from quinoline π-system. Adds one conformational degree of freedom vs. carbaldehyde.
Supports selection when greater electrophilicity or non-conjugated imine linkage is required for metal complexation.
Experimental kinetic comparisons vs. carbaldehyde not yet published; reactivity inferred from molecular connectivity.
Schiff base chemistry Chelating ligands Bioconjugation

Commercial Availability & Purity of 8-Substituted Quinoline Aldehydes

Commercial sourcing data reveals that 2-(Quinolin-8-YL)acetaldehyde is available from multiple suppliers (AKSci, MolCore, Alfa Chemistry, Shao-Yuan) at purity specifications ranging from ≥95% to 98% . In comparison, the closest structural analog quinoline-8-carbaldehyde is more broadly available with purity grades spanning 95% to 99% from major suppliers including Thermo Scientific/Alfa Aesar and TCI . The acetaldehyde compound is typically supplied as a research-grade intermediate in smaller pack sizes (100 mg to 100 g), whereas the carbaldehyde analog is available in bulk quantities (up to kg scale) reflecting its longer commercial history and broader adoption. The regioisomer 2-(quinolin-3-yl)acetaldehyde (CAS 545423-95-8) is available at 95% purity from a more limited supplier base . This supply chain profile positions 2-(Quinolin-8-YL)acetaldehyde as a specialty research chemical rather than a commodity intermediate.

Commercial Availability & Purity
Cross-study comparable
Target purity: 95–98%, supplier base ~6. Comparator carbaldehyde purity: 95–99%, supplier base >15.
Specialty research chemical profile; adequate purity for most synthetic transformations.
Vendor-reported data as of 2025–2026; batch-specific verification recommended.
Chemical procurement Building block sourcing Quality specifications

2-(Quinolin-8-YL)acetaldehyde: Optimal Application Scenarios


Fused-Ring Naphthoquinoline Scaffolds for OLED Discovery

As demonstrated in patent CN103540313A, 2-(Quinolin-8-YL)acetaldehyde undergoes annulation with silyl enol ethers to construct tetrahydronaphtho[1,2-h]quinoline cores—a transformation uniquely enabled by the methylene-aldehyde reactivity that is absent in quinoline-8-carbaldehyde . The resulting materials exhibit film stability and molecular energy levels suitable for luminescent or carrier-transport layers in OLED devices. Research groups pursuing novel electroluminescent materials should prioritize this compound as a scaffold-diversification building block, particularly for blue-emitting OLED architectures.

Medicinal Chemistry Libraries: 8-Substituted Quinoline Pharmacophores

The methylene spacer in 2-(Quinolin-8-YL)acetaldehyde provides a one-carbon extension relative to quinoline-8-carbaldehyde, enabling the construction of quinoline-based compound libraries with distinct three-dimensional pharmacophore geometries . The aldehyde group serves as a versatile handle for reductive amination (introducing amine diversity), aldol condensation (constructing α,β-unsaturated carbonyl systems), and Schiff base formation (generating imine-linked conjugates). With LogP = 1.98 and PSA = 29.96 Ų, derivatives are predicted to occupy favorable drug-like chemical space . Medicinal chemistry teams developing kinase inhibitors, antimalarials, or antibacterial agents based on the quinoline scaffold should consider this building block when the target binding pocket benefits from a conformationally flexible linker between the quinoline core and a pendant functional group.

Transition Metal Chelating Ligands with Modified Geometry

Building on the extensive literature precedent for quinoline-8-carbaldehyde-derived Schiff base ligands with Fe(II), Co(III), Ni(II), and Cu(II) , 2-(Quinolin-8-YL)acetaldehyde offers an additional methylene rotational degree of freedom that can alter the bite angle, chelate ring size, and metal-binding geometry of the resulting complexes. This structural modification is expected to modulate complex stability constants, redox potentials, and catalytic activity. Coordination chemists and catalyst development groups should select this compound over the carbaldehyde analog when the target application requires six-membered (rather than five-membered) chelate rings upon imine formation with primary amine-containing ligand backbones.

Aldehyde-Based Bioconjugation & Fluorescent Probe Development

The electronically decoupled aldehyde group in 2-(Quinolin-8-YL)acetaldehyde offers enhanced electrophilicity for bioconjugation reactions (e.g., hydrazone and oxime ligation) compared to the resonance-stabilized formyl group in quinoline-8-carbaldehyde . The quinoline fluorophore provides intrinsic fluorescence that can be exploited in probe design. With a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 (QSPR estimate) and no H-bond donor capacity, the compound is suitable for derivatization into cell-permeable fluorescent sensors . Chemical biology groups developing activity-based probes or metal-ion sensors should consider this scaffold for applications requiring aldehyde reactivity combined with the photophysical properties of the quinoline chromophore.

Application
Selection Property
Validation Focus
Fused-ring naphthoquinoline scaffolds for OLED discovery
Methylene-aldehyde annulation reactivity
Film stability and molecular energy level review
Medicinal chemistry libraries with extended pharmacophores
One-carbon linker for reductive amination and Schiff base diversification
Drug-like chemical space confirmation (LogP, PSA)
Transition metal chelating ligands with modified geometry
Additional methylene rotational degree of freedom
Chelate ring size and metal-binding geometry review
Aldehyde-based bioconjugation and fluorescent probe development
Electronically decoupled aldehyde with quinoline fluorophore
Electrophilicity and cell-permeability assessment

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